6-Methoxybenzo[b]thiophene-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 6-Methoxybenzo[b]thiophene-2-carboxylic acid and its derivatives involves several key steps, including decarboxylation, esterification, and specific reactions tailored to introduce or modify the methoxy group on the thiophene ring. For instance, Campaigne and Abe (1975) described the preparation of isomeric benzo[b] thiophene-2-carboxylic acids with methoxy and methyl groups, highlighting the versatility of synthetic routes for such compounds (Campaigne & Abe, 1975).
Molecular Structure Analysis
The molecular structure of 6-Methoxybenzo[b]thiophene-2-carboxylic acid has been elucidated through techniques such as X-ray crystallography. Mullica et al. (1996) provided detailed insights into the crystal and molecular structures of methoxybenzo[b]thiophenes, offering a foundation for understanding the compound's geometric and electronic characteristics (Mullica et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving 6-Methoxybenzo[b]thiophene-2-carboxylic acid include halogenation, nitration, and the formation of various derivatives through functional group transformations. Clarke et al. (1973) explored the bromination, nitration, and other reactions of methoxybenzo[b]thiophenes, shedding light on the compound's reactivity and the influence of substituents on its chemical behavior (Clarke et al., 1973).
Scientific Research Applications
6-Methoxybenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H8O3S . It’s a solid substance and should be stored in a dark place, sealed in dry, at room temperature .
Thiophene derivatives, which include 6-Methoxybenzo[b]thiophene-2-carboxylic acid, have been the subject of much scientific research due to their wide range of properties and applications . Here are some fields where thiophene derivatives are used:
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Medicinal Chemistry : Thiophene-based analogs are considered a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
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Material Science : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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Pharmaceuticals : Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
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Organic Synthesis : 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development processes and chemical pharmaceutical production processes .
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Eye Drops : Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .
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Chemical Synthesis : Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .
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Pharmaceuticals : Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
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Organic Synthesis : 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development processes and chemical pharmaceutical production processes .
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Eye Drops : Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .
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Chemical Synthesis : Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .
Safety And Hazards
Refer to the provided MSDS for safety information.
Future Directions
Research avenues for 6-Methoxybenzo[b]thiophene-2-carboxylic acid could include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Synthetic Routes : Explore efficient synthetic methods.
- Structure-Activity Relationship (SAR) : Correlate its structure with biological effects.
- Toxicology Studies : Assess safety profiles and potential hazards.
properties
IUPAC Name |
6-methoxy-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXMOIBADXDEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608066 | |
Record name | 6-Methoxy-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxybenzo[b]thiophene-2-carboxylic acid | |
CAS RN |
102539-79-7 | |
Record name | 6-Methoxy-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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